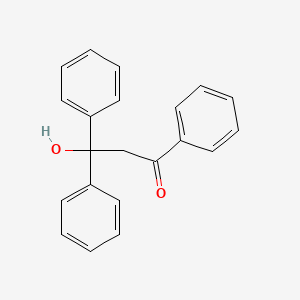
1-Propanone, 3-hydroxy-1,3,3-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-hydroxy-1,3,3-triphenyl- is an organic compound with the molecular formula C21H18O2. It is a white to pale yellow solid with a characteristic odor. This compound is known for its unique structure, which includes a hydroxyl group and three phenyl groups attached to a propanone backbone .
Preparation Methods
1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be synthesized through various methods. One common synthetic route involves the reaction of ethyl benzoate with bromoacetone in the presence of sodium hydroxide. This reaction yields 3-hydroxy-1-phenylpropanone, which can then be further reacted to form 1-Propanone, 3-hydroxy-1,3,3-triphenyl- . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propanone, 3-hydroxy-1,3,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Scientific Research Applications
1-Propanone, 3-hydroxy-1,3,3-triphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It is used in the manufacture of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be compared with similar compounds such as:
1-Propanone, 1,3,3-triphenyl-: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has an additional hydroxyl group on the phenyl ring, which can alter its chemical properties and reactivity. The presence of the hydroxyl group in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- makes it unique and more versatile in various chemical reactions.
Properties
CAS No. |
6624-02-8 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-hydroxy-1,3,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 |
InChI Key |
NWFJIBVQGLMVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















